Lipophilicity-Driven Differentiation: logP 8.22 Versus VU0080241 and Drug-Like Benchmarks
The calculated logP for 393784-49-1 is 8.22, as reported in the ChemDiv screening compound database, compared to an estimated logP of approximately 3.8–4.5 for VU0080241 (based on its structure: C19H23N5, MW 321.42, containing a 3-methylpiperidine rather than cyclododecyl) . This logP difference of approximately 3.7–4.4 log units translates to an approximately 5,000- to 25,000-fold difference in 1-octanol/water partition coefficient, indicating dramatically higher membrane affinity for 393784-49-1 . The aqueous solubility (logSw) of −5.67 further underscores its preference for lipid environments . This property profile places 393784-49-1 well beyond typical oral drug-like space (Lipinski rule logP ≤ 5) and suggests utility in applications requiring high membrane retention or targeting of intracellular lipid-rich compartments.
| Evidence Dimension | Calculated 1-octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 8.22 (ChemDiv K402-0055) |
| Comparator Or Baseline | VU0080241: estimated logP ~3.8–4.5 (structural analog with 3-methylpiperidine at C4) |
| Quantified Difference | ΔlogP ≈ 3.7–4.4 units (~5,000–25,000-fold higher partition coefficient) |
| Conditions | In silico calculated values; no experimental logP available for either compound |
Why This Matters
The extreme lipophilicity of 393784-49-1 distinguishes it from more polar pyrazolo[3,4-d]pyrimidines and may be leveraged for cell-based assays where high intracellular accumulation or membrane interaction is desired.
